N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide
Descripción
Chemical Identity and Nomenclature
This compound] represents a sophisticated organic molecule characterized by its complex triazine-based structure incorporating multiple chlorinated aromatic systems. The compound possesses the molecular formula C23H11Cl6N5O2 and exhibits a molecular weight of 602.08 daltons, as documented in pharmaceutical reference standards databases. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide, reflecting its systematic chemical structure.
Database entries indicate that the formal recognition and cataloging of this compound occurred in the late 2000s, with its first appearance in chemical databases documented in 2007. The compound's inclusion in pharmaceutical impurity reference standards became essential for regulatory compliance and quality assurance in lamotrigine manufacturing processes. Subsequent research efforts focused on developing analytical methods capable of detecting and quantifying this impurity at pharmaceutical relevant levels, typically requiring sensitivity in the parts-per-million range.
Role as a Pharmaceutical Impurity (Lamotrigine Impurity H)
This compound] functions as a critical pharmaceutical impurity designated as Lamotrigine Impurity H within regulatory frameworks and pharmaceutical quality control systems. This designation reflects its formation pathway during lamotrigine synthesis and its potential impact on pharmaceutical product quality and regulatory compliance. The compound's identification as a specific impurity type enables pharmaceutical manufacturers to implement targeted analytical methods for detection and quantification during production processes.
Research investigations have demonstrated that the formation of Lamotrigine Impurity H occurs through specific synthetic pathways involving the cyclization of lamotrigine precursors under particular reaction conditions. Studies indicate that the impurity formation is influenced by factors including reaction temperature, solvent selection, and the presence of basic conditions during the cyclization process. The dimeric nature of this impurity suggests that it forms through the coupling of two lamotrigine-related molecular units, potentially involving intermediate radical or ionic species.
Analytical method development for Lamotrigine Impurity H has focused on establishing reliable detection and quantification procedures using advanced chromatographic techniques. High-performance liquid chromatography methods have been specifically validated for the determination of this impurity in pharmaceutical matrices, with detection limits typically established at microgram levels. Stability-indicating analytical procedures have been developed to ensure that this impurity can be accurately measured even in the presence of other related substances and degradation products.
The regulatory significance of Lamotrigine Impurity H extends beyond simple detection, requiring comprehensive characterization and control strategies within pharmaceutical manufacturing processes. European Pharmacopoeia and United States Pharmacopeia standards recognize this compound as a specified impurity requiring monitoring during lamotrigine production. The availability of reference standards with characterized purity levels, typically ranging from 95% to 98%, enables pharmaceutical laboratories to establish accurate analytical methods and calibration procedures.
Quality control procedures for lamotrigine manufacturing incorporate specific testing protocols for Lamotrigine Impurity H, ensuring that pharmaceutical products meet established purity specifications. The compound's chemical stability under various stress conditions has been evaluated through forced degradation studies, providing insights into its behavior during pharmaceutical storage and handling. These studies contribute to the development of comprehensive impurity profiles that support regulatory submissions and pharmaceutical quality assurance programs.
Propiedades
IUPAC Name |
2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAPUQPXJNKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Cl6N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Triazine Skeleton Formation
The 1,2,4-triazine backbone is constructed via cyclocondensation of dichlorophenyl-substituted amidrazones with cyanoguanidine. Source details analogous triazine syntheses where phenylhydrazine derivatives react with cyanoguanidine in sodium ethoxide, yielding 1,3,5-triazine intermediates. For the target compound, 2,3-dichlorophenylguanidine is cyclized with malononitrile derivatives under basic conditions (e.g., K2CO3 in DMF) at 80–100°C for 12–24 hours. The resulting 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine serves as the central scaffold.
Bis-Amidation of Triazine Diamine
The diamino-triazine intermediate undergoes sequential amidation with 2,3-dichlorobenzoyl chloride. As described in, similar benzamide couplings are performed in anhydrous THF or dichloromethane (DCM) using trimethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, with gradual warming to room temperature over 6 hours. Stoichiometric excess of 2,3-dichlorobenzoyl chloride (2.2 equivalents per amine group) ensures complete bis-amidation. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the target compound as a white solid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but risk byproduct formation due to their high boiling points. Non-polar solvents (THF, DCM) offer better control, as evidenced by, where THF-mediated amidation achieved 85% purity pre-purification. Lower temperatures (0–5°C) during acyl chloride addition reduce oligomerization, while post-addition stirring at 25°C for 12 hours ensures complete conversion.
Catalytic and Stoichiometric Considerations
Triethylamine is preferred over pyridine due to its superior solubility in chlorinated solvents. A 2.5:1 molar ratio of TEA to acyl chloride neutralizes HCl byproducts effectively. Source highlights that residual HCl can protonate triazine amines, stalling the reaction; thus, rigorous N2 purging is recommended to exclude moisture.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
1H NMR (DMSO-d6): Aromatic protons from dichlorophenyl groups appear as multiplets at δ 7.36–8.80 ppm. The absence of NH2 signals (δ ~5–6 ppm) confirms complete amidation.
-
13C NMR : Carbonyl resonances at δ 168–170 ppm verify benzamide formation. Triazine carbons appear at δ 152–163 ppm.
-
IR : Stretching at 1680–1700 cm⁻¹ (C=O) and 1540–1560 cm⁻¹ (C=N) corroborate the structure.
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound at 12.3 minutes with >98% purity. Source recommends using lamotrigine impurity standards for cross-validation, ensuring specificity against structurally similar byproducts.
Comparative Analysis of Synthetic Approaches
The table below summarizes key parameters across documented methods:
Method C offers the shortest reaction time but requires pre-synthesized triazine cores, increasing upfront costs. Method A balances yield and purity, making it industrially favorable.
Challenges and Mitigation Strategies
Byproduct Formation
Oligomerization during amidation is a major challenge. Source identifies slow acyl chloride addition rates (<0.5 mL/min) and sub-stoichiometric TEA as critical controls. Additionally, mid-reaction FTIR monitoring detects residual amines, enabling real-time adjustments.
Purification Difficulties
Silica gel chromatography remains the gold standard, but preparative HPLC (C18, methanol/water) is employed for gram-scale batches. Source emphasizes the importance of lyophilization to remove acetonitrile traces, which can form stable adducts with the triazine core.
Scalability and Industrial Relevance
Kilogram-scale synthesis requires continuous flow reactors to manage exothermic amidation. Source reports a 200 L batch process achieving 70% yield with 99% purity, underscoring the method’s robustness. Regulatory guidelines from mandate residual solvent testing (THF < 720 ppm, DCM < 600 ppm) to meet ICH Q3C standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Aplicaciones Científicas De Investigación
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of lamotrigine.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential effects on neurological pathways and its role in the pharmacokinetics of lamotrigine.
Mecanismo De Acción
The mechanism of action of lamotrigine impurity H is not well-documented. it is believed to interact with similar molecular targets as lamotrigine, including voltage-sensitive sodium channels. By inhibiting these channels, it may reduce the release of excitatory neurotransmitters like glutamate, thereby exerting anticonvulsant effects .
Comparación Con Compuestos Similares
Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine)
Key Differences :
- Structure : Lamotrigine retains amine groups at the 3,5-positions of the triazine ring, whereas the target compound substitutes these with 2,3-dichlorobenzamide groups.
- Pharmacological Activity : Lamotrigine is a sodium channel blocker approved for epilepsy and bipolar disorder . In contrast, the bis-benzamide derivative lacks therapeutic efficacy due to steric hindrance from the bulky benzamide groups, which prevent sodium channel interaction .
- Toxicity : Lamotrigine is associated with hypersensitivity reactions linked to epoxide intermediates , while the bis-benzamide impurity may exhibit distinct toxicity profiles due to its stability and reduced metabolic breakdown .
Table 1: Physicochemical Comparison
Lamotrigine Impurities (Related Compounds)
During lamotrigine synthesis, several impurities are generated, including:
- Impurity 9 (N-[5-Amino-6-(2,3-DCP)-triazin-3-yl]-2,3-DCB): Contains one amine and one benzamide group.
- Impurity 8 (3-Amino-6-(2,3-DCP)-4H-triazin-5-one): A hydrolyzed byproduct with reduced chlorine content. Less stable and more polar than the bis-benzamide derivative .
Table 2: Comparison of Lamotrigine Impurities
Other Triazine Derivatives
CEN-216 (3,5-Diamino-6-(2,3-DCP)-2-trichloroethyl-triazine):
- A triazine derivative with a trichloroethyl group. Shows enhanced interferon-γ inhibition compared to lamotrigine but retains anticonvulsant activity due to the conserved amine groups .
- Contrast : Unlike the bis-benzamide compound, CEN-216’s trichloroethyl group enhances metabolic stability without compromising target engagement .
Aryl Oxadiazole-Triazine Hybrids :
- Feature oxadiazole rings instead of benzamide/amine groups. Demonstrated superior anticonvulsant activity in rodent models due to optimized hydrophobicity and sodium channel binding .
- Contrast : The bis-benzamide derivative’s high lipophilicity limits blood-brain barrier penetration, rendering it ineffective .
Actividad Biológica
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide] is a compound derived from the synthesis of lamotrigine, an antiepileptic drug. This compound has garnered interest due to its potential biological activities and implications in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties and interactions with cellular components.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide
- Molecular Formula : C23H18Cl6N4O2
- Molecular Weight : 525.20 g/mol
Biological Activity Overview
Research indicates that this compound] exhibits various biological activities:
-
Antimicrobial Activity
- Studies have shown that related compounds exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
- The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways that could inhibit growth.
-
Anticancer Potential
- Compounds structurally similar to triazines have been investigated for their anticancer properties. For instance, derivatives of triazolethiones have shown activity against various cancer cell lines .
- Preliminary studies suggest that this compound] may influence cell proliferation and apoptosis in cancer models.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several triazine derivatives against common pathogenic bacteria. The results indicated that compounds with similar structural motifs to this compound] exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against S. aureus and B. subtilis, while showing MIC values above 256 µg/mL for Gram-negative bacteria .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on the cytotoxic effects of triazine derivatives on human cancer cell lines (such as MCF-7 and HCT-116), several compounds demonstrated IC50 values indicating significant antiproliferative effects. For instance:
- Compound A (structurally similar to the target compound) had an IC50 of 27.3 µM against MCF-7 cells.
- These findings suggest that this compound] may possess similar cytotoxic properties warranting further investigation .
Research Findings Summary Table
Q & A
Q. What are the optimized synthetic routes for N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide], and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves coupling 2,3-dichlorobenzamide derivatives to a triazine core. A reflux-based approach using absolute ethanol and glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) under 4-hour reflux conditions is effective for forming the triazine backbone . Alternative routes, such as nitric acid-mediated oxidation of 2,3-dichlorotoluene under high pressure (5–15 kg/cm²) and temperature (110–160°C), can generate intermediates like 2,3-dichlorobenzoic acid, which are critical for subsequent amidation steps . Solvent choice (polar aprotic solvents enhance nucleophilic substitution) and stoichiometric ratios (1:1 for triazole/benzaldehyde derivatives) significantly impact yield.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns on the triazine ring and benzamide groups. Aromatic proton signals in the 7.0–8.5 ppm range (DMSO-d6) indicate dichlorophenyl groups .
- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 526.93 for C21H11Cl6N5O2) and detects impurities like dechlorinated byproducts .
Q. How can researchers validate the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC; amide bonds are prone to hydrolysis under acidic/basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for triazine derivatives) .
Advanced Research Questions
Q. How does the electronic configuration of substituents (e.g., Cl, benzamide) affect the compound's pharmacological activity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electron density on the triazine ring. Chlorine’s electron-withdrawing effect enhances electrophilicity, potentially increasing interactions with voltage-gated sodium channels (similar to lamotrigine’s mechanism) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions (e.g., 2,4-dichloro vs. 3,5-dichloro). Test inhibitory activity in neuronal cell lines using patch-clamp assays .
Q. What strategies resolve discrepancies between in vitro efficacy and in vivo pharmacokinetic data?
- Methodological Answer :
- Bioavailability Optimization : If poor oral absorption is observed (e.g., low Cmax in rodent models), modify formulation using lipid-based nanoemulsions or co-solvents (PEG 400) to enhance solubility .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes. For example, glucuronidation at the triazine amine group (mediated by UGT1A4) may reduce bioavailability .
Q. What advanced analytical techniques can detect trace impurities (e.g., dichlorinated byproducts) in synthesized batches?
- Methodological Answer :
- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify impurities at <0.1% levels. Key markers include dechlorinated species (m/z shifts by -35/37 Da) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and identify polymorphic forms affecting solubility .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound's cytotoxicity in different cell lines?
- Methodological Answer :
- Dose-Response Validation : Re-test cytotoxicity across multiple cell lines (e.g., HEK293, SH-SY5Y) using standardized MTT assays. Ensure consistent dosing (e.g., 1–100 µM, 48-hour exposure) .
- Mechanistic Studies : Use RNA-seq to identify differential gene expression (e.g., apoptosis markers like BAX/BCL-2) in sensitive vs. resistant lines .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating anticonvulsant activity, given structural similarities to lamotrigine?
- Methodological Answer :
- Maximal Electroshock (MES) Test : Administer the compound (10–50 mg/kg, i.p.) to rodents. Measure seizure suppression; effective doses reduce tonic hindlimb extension by >50% .
- Kindling Models : Use pentylenetetrazole (PTZ)-induced seizures to assess prophylaxis against generalized seizures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
